molecular formula C10H7ClFNO3 B2574332 3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid CAS No. 929697-64-3

3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B2574332
CAS No.: 929697-64-3
M. Wt: 243.62
InChI Key: GGEYZZMFXUDNSC-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid is a chemical compound with the CAS Registry Number 196804-60-1 . Its molecular formula is C 10 H 7 ClFNO 3 , and it has a molecular weight of 243.62 g/mol . The compound can be represented by the SMILES string O=C(O)/C=C/C(NC1=CC=C(F)C(Cl)=C1)=O, which defines its atomic structure . This substance is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. While the specific biological mechanisms and primary research applications for this particular compound are not detailed in the available literature, compounds with similar structural motifs, such as the prop-2-enoic acid (acrylic acid) group and the 3-chloro-4-fluoro-aniline moiety, are frequently investigated in medicinal chemistry and drug discovery research . For instance, structurally related molecules have been explored in patent literature as inhibitors of protein kinases and histone deacetylases for potential use in treating proliferative diseases , and as modulators of other biological targets . Researchers may value this compound as a building block or intermediate for the synthesis of more complex molecules, or for probing biological pathways. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

(E)-4-(3-chloro-4-fluoroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEYZZMFXUDNSC-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Stereochemistry: The Z-isomer in (2Z)-3-[(2,4-dichlorophenyl)carbamoyl]prop-2-enoic acid may exhibit reduced biological activity compared to E-isomers due to steric hindrance .
  • Sulfamoyl vs.

Physicochemical Properties

  • Melting Points: Carbamoyl-substituted derivatives generally exhibit higher melting points than non-amide analogs (e.g., 3-chloro-4-fluorocinnamic acid melts at 173–175°C vs. the target compound’s estimated >170°C) due to intermolecular hydrogen bonding .

Biological Activity

3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid, also known by its IUPAC name (2E)-4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoic acid, is a compound with the molecular formula C10H7ClFNO3 and a molecular weight of 243.62 g/mol. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure includes a prop-2-enoic acid backbone and a carbamoyl group derived from a chlorofluorophenyl moiety, which imparts distinctive electronic properties conducive to various biological interactions.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity, potentially leading to inhibition of enzyme activity or modulation of receptor functions. This interaction can alter cellular signaling pathways, resulting in diverse biological effects.

Key Properties

PropertyValue
Molecular FormulaC10H7ClFNO3
Molecular Weight243.62 g/mol
IUPAC Name(2E)-4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoic acid
SolubilitySoluble in organic solvents

Biological Activities

Research indicates that this compound possesses various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory potential have shown promise, with the compound being able to downregulate pro-inflammatory cytokines in vitro.
  • Anticancer Effects : Some studies have explored its efficacy against cancer cell lines, indicating that it may induce apoptosis in specific cancer types through mitochondrial pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 25 µM, demonstrating its potential as an antibacterial agent .

Study 2: Anti-inflammatory Mechanism

In vitro assays assessed the compound's ability to modulate inflammatory responses in macrophages. Treatment with 50 µM of the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting an anti-inflammatory mechanism that warrants further investigation .

Study 3: Anticancer Activity

Research focusing on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells through mitochondrial dysfunction. Flow cytometry analysis showed increased Annexin V positivity at concentrations above 30 µM, indicating early apoptotic events .

Q & A

Q. What are the recommended synthetic routes for 3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via a carbamoylation reaction between 3-chloro-4-fluoroaniline and prop-2-enoic acid derivatives. Optimization involves controlling temperature (60–80°C) and using coupling agents like EDCI/HOBt in anhydrous DMF to enhance yield . Purification often employs recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) .

Q. How should researchers validate the purity and structural integrity of this compound?

Use a combination of:

  • NMR : 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 to confirm the presence of the α,β-unsaturated carbonyl (δ ~6.5–7.5 ppm for vinyl protons; δ ~165–170 ppm for carbonyl carbons) .
  • HPLC : Reverse-phase chromatography (retention time ~8–10 min under gradient elution) to assess purity .
  • Elemental Analysis : Match calculated and observed C, H, N, and halogen percentages within ±0.3% .

Q. What safety precautions are critical when handling this compound?

  • Avoid inhalation or skin contact; use PPE (gloves, lab coat, goggles) due to potential irritancy .
  • Store in a cool, dry environment (<25°C) away from oxidizing agents. Follow GHS guidelines (P210: avoid ignition sources) .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined and refined?

Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement:

  • Collect data at low temperature (100–150 K) to minimize thermal motion .
  • Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using the riding model .
  • Validate with tools like PLATON to check for missed symmetry or disorder .

Q. What intermolecular interactions dominate the solid-state packing?

Graph-set analysis (as per Etter’s rules) reveals hydrogen-bonding motifs:

  • The carboxylic acid group forms R22(8)R_2^2(8) dimers via O–H···O bonds (distance ~2.6–2.8 Å) .
  • Halogen (Cl/F) interactions with aromatic π-systems contribute to layered packing, analyzed using Mercury software .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Scenario : Discrepancies in bond lengths (e.g., C=O in XRD vs. NMR).
  • Resolution : Cross-validate using DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental and theoretical geometries . Adjust refinement parameters (e.g., extinction correction) in SHELXL to address outliers .

Q. What is the electronic impact of the 3-chloro-4-fluorophenyl substituent on reactivity?

  • The electron-withdrawing Cl/F groups reduce electron density at the carbamoyl moiety, enhancing electrophilicity.
  • Confirm via Hammett substituent constants (σmeta\sigma_{meta}-Cl = +0.37, σpara\sigma_{para}-F = +0.06) and DFT-derived Fukui indices for electrophilic sites .

Q. Which computational methods are suitable for modeling this compound’s bioactivity?

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding modes.
  • MD Simulations : GROMACS with CHARMM force fields to assess stability of ligand-protein complexes .

Methodological Notes

  • Crystallography : SHELXL’s twin refinement (TWIN/BASF commands) is critical for handling twinned crystals .
  • Spectroscopy : Assign 1H^1H-NMR peaks using COSY to resolve coupling in the vinyl region .
  • Data Reproducibility : Archive raw diffraction data (CIF files) in repositories like the Cambridge Structural Database (CSD) .

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